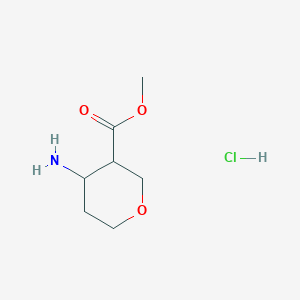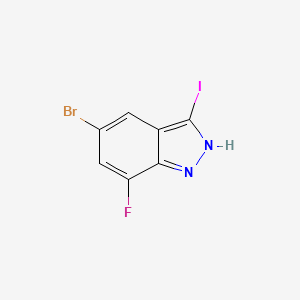
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic aromatic compound that contains an oxadiazole ring substituted with a nitrophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Substitution: Formation of esters or amides of the oxadiazole compound.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity by generating reactive oxygen species or altering cellular redox states .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Nitrophenyl)-1,2,4-triazole-5-carboxylic acid: Similar structure but with a triazole ring instead of an oxadiazole ring.
4-Nitrophenyl-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both a nitrophenyl group and an oxadiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.
Propiedades
Fórmula molecular |
C9H5N3O5 |
|---|---|
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5N3O5/c13-9(14)8-10-7(11-17-8)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,13,14) |
Clave InChI |
YPVCHNLZMDQHTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B12276915.png)
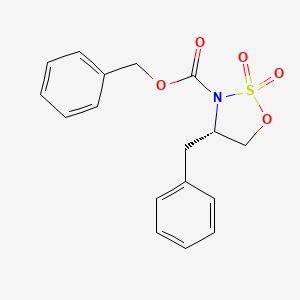
![N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide](/img/structure/B12276931.png)
![(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B12276934.png)
![4-[4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12276940.png)
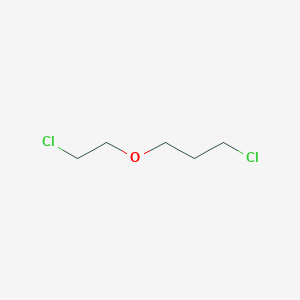
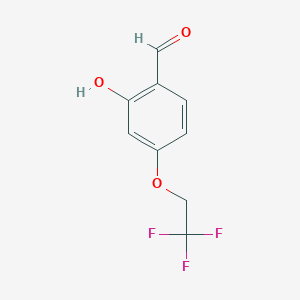
![1-[3-(Trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B12276961.png)
![17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12276962.png)
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine](/img/structure/B12276965.png)

